molecular formula C5H10ClN3O6 B14211944 1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate CAS No. 828268-69-5

1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate

Cat. No.: B14211944
CAS No.: 828268-69-5
M. Wt: 243.60 g/mol
InChI Key: LFHIUJNCSAYCKZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate is a chemical compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of two methyl groups, a nitro group, and a perchlorate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate typically involves the nitration of 1,3-dimethylimidazole followed by the formation of the perchlorate salt. One common method includes the following steps:

    Nitration: 1,3-Dimethylimidazole is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Formation of Perchlorate Salt: The nitrated product is then reacted with perchloric acid to form the perchlorate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 1,3-dimethyl-4-amino-2,3-dihydro-1H-imidazol-1-ium perchlorate.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other imidazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylimidazole: Lacks the nitro and perchlorate groups, making it less reactive.

    4-Nitroimidazole: Contains the nitro group but lacks the methyl groups and perchlorate anion.

    1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride: Similar structure but with a chloride anion instead of perchlorate.

Uniqueness

1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate is unique due to the presence of both the nitro group and the perchlorate anion. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for diverse applications in various fields.

Properties

CAS No.

828268-69-5

Molecular Formula

C5H10ClN3O6

Molecular Weight

243.60 g/mol

IUPAC Name

1,3-dimethyl-4-nitro-1,2-dihydroimidazol-1-ium;perchlorate

InChI

InChI=1S/C5H9N3O2.ClHO4/c1-6-3-5(8(9)10)7(2)4-6;2-1(3,4)5/h3H,4H2,1-2H3;(H,2,3,4,5)

InChI Key

LFHIUJNCSAYCKZ-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CN(C(=C1)[N+](=O)[O-])C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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